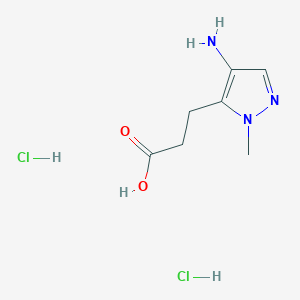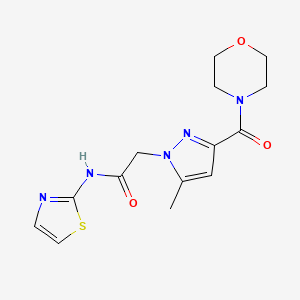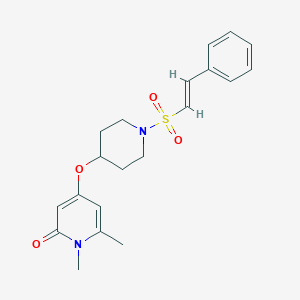
1-(2-(1H-indol-3-yl)ethyl)-6-aminopyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(1H-indol-3-yl)ethyl)-6-aminopyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that incorporates both indole and pyrimidine moieties. Indole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Pyrimidine derivatives are also significant in medicinal chemistry due to their presence in nucleic acids and various pharmaceuticals .
Preparation Methods
The synthesis of 1-(2-(1H-indol-3-yl)ethyl)-6-aminopyrimidine-2,4(1H,3H)-dione typically involves multicomponent reactions. One common method is the one-pot three-component reaction involving indole-3-aldehyde derivatives, ethyl cyanoacetate, and guanidine hydrochloride under microwave irradiation, grindstone technology, or reflux conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and scalability .
Chemical Reactions Analysis
1-(2-(1H-indol-3-yl)ethyl)-6-aminopyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-(2-(1H-indol-3-yl)ethyl)-6-aminopyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: It has shown promise in preclinical studies as an anticancer and antimicrobial agent.
Industry: The compound is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 1-(2-(1H-indol-3-yl)ethyl)-6-aminopyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets. For instance, it can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding sites. The pathways involved often include inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls .
Comparison with Similar Compounds
Similar compounds include other indole and pyrimidine derivatives, such as:
Indole-3-carbinol: Known for its anticancer properties.
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Quinoline derivatives: Known for their antimalarial and antibacterial activities
Properties
IUPAC Name |
6-amino-1-[2-(1H-indol-3-yl)ethyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c15-12-7-13(19)17-14(20)18(12)6-5-9-8-16-11-4-2-1-3-10(9)11/h1-4,7-8,16H,5-6,15H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKSCMPJNSLMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN3C(=CC(=O)NC3=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2,2-dimethylpropan-1-one](/img/structure/B2705195.png)
![N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2705197.png)
![N,N-dimethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B2705200.png)

![N-isobutyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2705205.png)
![3-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2705206.png)

![methyl2-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]acetatedihydrochloride](/img/structure/B2705208.png)






